molecular formula C26H22N2O6 B11696146 ethyl 4-(5-{(E)-[1-(3,5-dimethylphenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate

ethyl 4-(5-{(E)-[1-(3,5-dimethylphenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate

Cat. No.: B11696146
M. Wt: 458.5 g/mol
InChI Key: YWXFHCPJPIGSJN-KGENOOAVSA-N
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Description

Ethyl 4-(5-{(E)-[1-(3,5-dimethylphenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-{(E)-[1-(3,5-dimethylphenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the furan and benzoate groups. Key steps include:

    Formation of the pyrimidine core: This involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the furan ring: This can be achieved through a cyclization reaction involving furfural or its derivatives.

    Attachment of the benzoate group: This step typically involves esterification reactions using benzoic acid derivatives and ethanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-{(E)-[1-(3,5-dimethylphenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 4-(5-{(E)-[1-(3,5-dimethylphenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-(5-{(E)-[1-(3,5-dimethylphenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(5-{(E)-[1-(3,5-dimethylphenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate: Unique due to its specific combination of aromatic and heterocyclic structures.

    This compound: Similar in structure but may have different substituents on the aromatic rings.

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C26H22N2O6

Molecular Weight

458.5 g/mol

IUPAC Name

ethyl 4-[5-[(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C26H22N2O6/c1-4-33-25(31)18-7-5-17(6-8-18)22-10-9-20(34-22)14-21-23(29)27-26(32)28(24(21)30)19-12-15(2)11-16(3)13-19/h5-14H,4H2,1-3H3,(H,27,29,32)/b21-14+

InChI Key

YWXFHCPJPIGSJN-KGENOOAVSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC(=CC(=C4)C)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC(=C4)C)C

Origin of Product

United States

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